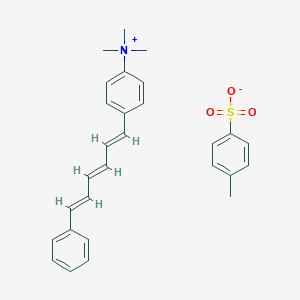

Tma-dph

Übersicht

Beschreibung

N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate is a compound known for its applications in fluorescence studies. It is commonly used as a fluorescence anisotropy probe in lipid membrane structural studies and as a lipid marker for endocytosis .

Wissenschaftliche Forschungsanwendungen

N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate is widely used in scientific research due to its fluorescence properties. It is utilized as a probe for membrane fluidity and studies investigating the monolayer dynamics of lipoproteins. Additionally, it is used in fluorescence polarization studies of rotational motion .

Wirkmechanismus

Target of Action

TMA-DPH, also known as N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate or N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate, is a fluorescent probe that primarily targets the cell membrane . It is specifically and rapidly incorporated into the plasma membrane and between the membranes and the buffer .

Mode of Action

This compound is cylinder-shaped and has fluorescence emission transition dipoles that are basically aligned parallel to their long molecular axis . This structure makes it very sensitive to reorientation resulting from interactions with surrounding lipids . It acts as an anchor at the lipid/water interface .

Biochemical Pathways

This compound is especially useful in the study of monolayer dynamics of lipoproteins, exocytosis kinetics, and similar systems . By analyzing the fluorescence polarization values of this compound in the plasma membrane and membrane substructures, the fluidity of the cell membrane can be determined .

Pharmacokinetics

It is known that this compound is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

The result of this compound’s action is a change in the fluidity of the cell membrane . In liquid crystalline dipalmitoylphosphatidylcholine liposomes, for example, the addition of isoflurane increases this compound fluorescence anisotropy by 0.02 units . This suggests that this compound decreases non-axial dye mobility in the headgroup region, while increasing it in the tail region .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of volatile anesthetics . For instance, the addition of isoflurane to a solution containing this compound has been shown to increase the fluorescence anisotropy of this compound . This suggests that the environment in which this compound is used can significantly impact its action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate is known to interact with various biomolecules. It is utilized as a probe for membrane fluidity and studies investigating monolayer dynamics of lipoproteins .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N,N-Trimethyl-4-(6-phenylhexa-1,3,5-trien-1-yl)benzenaminium 4-methylbenzenesulfonate change over time. The compound is stable and does not degrade significantly over time .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate involves the reaction of 1,6-diphenyl-1,3,5-hexatriene with trimethylamine in the presence of p-toluenesulfonic acid. The reaction typically occurs under mild conditions, with the product being purified through recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar routes as laboratory methods, with optimizations for scale and efficiency. The compound is often produced in high purity for use in research applications .

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate primarily undergoes substitution reactions due to the presence of the trimethylammonium group. It can also participate in fluorescence quenching reactions when exposed to certain quenchers .

Common Reagents and Conditions: Common reagents used in reactions with this compound include trimethylamine, p-toluenesulfonic acid, and various solvents such as methanol, DMF, and DMSO. The reactions typically occur under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products: The major products formed from reactions involving this compound are typically derivatives with modified fluorescence properties. These derivatives are often used in further studies of lipid membranes and other biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- 1,6-Diphenyl-1,3,5-hexatriene

- 1-(4-Trimethylammoniophenyl)-6-phenyl-1,3,5-hexatriene p-toluenesulfonate

- 4′-(Trimethylammonio)diphenylhexatriene p-toluenesulfonate

Uniqueness: N,N,N-Trimethyl-4-(6-phenyl-1,3,5-hexatrien-1-yl)phenylammonium p-toluenesulfonate is unique due to its high fluorescence anisotropy, making it particularly useful for detailed studies of membrane fluidity and dynamics. Its ability to integrate seamlessly into lipid membranes and provide reliable fluorescence data sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

4-methylbenzenesulfonate;trimethyl-[4-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]phenyl]azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N.C7H8O3S/c1-22(2,3)21-17-15-20(16-18-21)14-8-5-4-7-11-19-12-9-6-10-13-19;1-6-2-4-7(5-3-6)11(8,9)10/h4-18H,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/b5-4+,11-7+,14-8+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKARERKEBVSZCX-VMDDUYISSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)C=CC=CC=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+](C)(C)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80420722 | |

| Record name | Tma-dph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115534-33-3 | |

| Record name | Tma-dph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80420722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: TMA-DPH is a fluorescent probe that specifically interacts with lipid bilayers, primarily the plasma membrane of cells. [, , , ] Its cationic nature anchors it at the lipid-water interface, with its diphenylhexatriene (DPH) moiety intercalated between the upper portions of the fatty acyl chains. [] This interaction does not appear to significantly influence the membrane dynamics. [] By monitoring its fluorescence properties, researchers can study:

- Membrane Fluidity: this compound's fluorescence anisotropy reports on the microviscosity and order of the membrane. [, , , , , , , , , ] Changes in anisotropy can reflect alterations in lipid composition, temperature, or the presence of external agents. [, , , ]

- Exocytosis and Endocytosis: As this compound labels the outer leaflet of the plasma membrane, its fluorescence intensity increases upon exocytosis due to the incorporation of more probe into newly exposed membrane surfaces. [] Similarly, it can track endocytosis as labeled membrane internalizes. []

- Membrane Structure and Dynamics: Researchers use this compound fluorescence lifetime, anisotropy decay, and other parameters to understand membrane organization, lipid packing, water penetration, and the effects of external stimuli or disease states on these properties. [, , , , , , , , , ]

A:

- Spectroscopic Data:

- Solvent: this compound exhibits low fluorescence in water but high fluorescence when incorporated into lipid bilayers. []

- Temperature: Temperature influences both membrane fluidity and probe behavior. [, ] It is often a controlled variable in experiments utilizing this compound.

- pH: Changes in pH can affect the ionization state of this compound and its interaction with the membrane. []

- Light: Prolonged light exposure can lead to photobleaching of the probe. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)

![7-Nitro-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B51540.png)